molecular formula C14H20N2O2 B8192419 (S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

(S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

Cat. No.: B8192419
M. Wt: 248.32 g/mol
InChI Key: SBMGKXNAGCGTTA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: NaOCH3, LiAlH4

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-1-carboxylic acid derivatives, while reduction could produce the corresponding amine derivatives.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The quinoline structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-1-carboxylic acid
  • 4-Aminoquinoline
  • Tert-butyl esters of other amino acids

Uniqueness

(S)-4-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester is unique due to its specific combination of the quinoline core with the tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl (4S)-4-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGKXNAGCGTTA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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